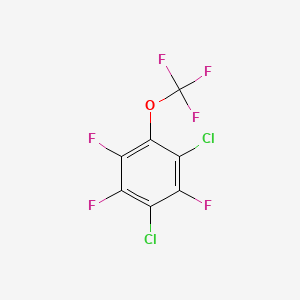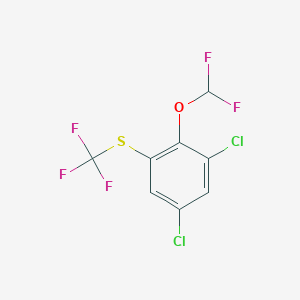![molecular formula C7H7ClFN3 B14039377 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. . The presence of a fluorine atom in its structure enhances its biological activity and stability, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines or thiols; temperatures around 50°C to 100°C.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride, which can be further explored for their biological activities .
科学的研究の応用
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-C]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent used for detecting neurofibrillary tangles in Alzheimer’s disease.
Uniqueness
The presence of the fluorine atom enhances its stability and biological activity, making it a valuable compound for further research and development .
特性
分子式 |
C7H7ClFN3 |
|---|---|
分子量 |
187.60 g/mol |
IUPAC名 |
6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-6-2-1-4-5(9)3-10-7(4)11-6;/h1-3H,9H2,(H,10,11);1H |
InChIキー |
CCVGGNSXBPFXIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=CN2)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
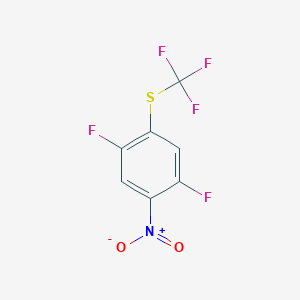
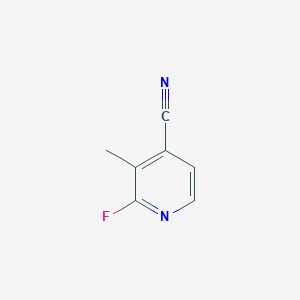
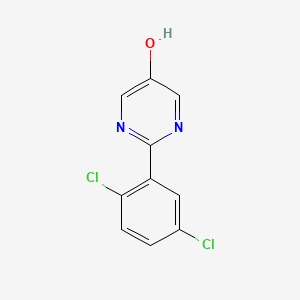
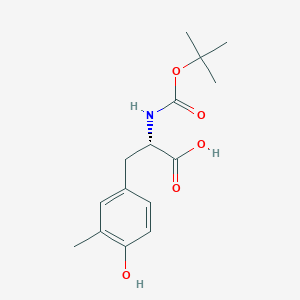

![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)




